molecular formula C9H8N2O B12955168 8-Methoxycinnoline

8-Methoxycinnoline

Cat. No.: B12955168
M. Wt: 160.17 g/mol
InChI Key: HCCQHDMJYXTCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxycinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family It is characterized by a methoxy group attached to the eighth position of the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxycinnoline typically involves the reaction of 2-amino-3-methoxyacetophenone with suitable reagents. One common method includes the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium acetate and methylene chloride to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxycinnoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the methoxy group can be replaced or modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions include quinoline derivatives, dihydro derivatives, and various substituted cinnolines.

Scientific Research Applications

8-Methoxycinnoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methoxycinnoline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer activity. Additionally, it can inhibit specific enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

    Cinnoline: The parent compound without the methoxy group.

    4-Methoxycinnoline: A similar compound with the methoxy group at the fourth position.

    8-Hydroxyquinoline: Another heterocyclic compound with a hydroxyl group instead of a methoxy group.

Uniqueness: 8-Methoxycinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the eighth position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

8-methoxycinnoline

InChI

InChI=1S/C9H8N2O/c1-12-8-4-2-3-7-5-6-10-11-9(7)8/h2-6H,1H3

InChI Key

HCCQHDMJYXTCMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.